molecular formula C19H26N4O3 B11141574 2-[5-(4-methoxyphenyl)-3-methyl-1H-pyrazol-4-yl]-N-(2-morpholinoethyl)acetamide

2-[5-(4-methoxyphenyl)-3-methyl-1H-pyrazol-4-yl]-N-(2-morpholinoethyl)acetamide

Cat. No.: B11141574
M. Wt: 358.4 g/mol
InChI Key: DUEFHQSTRVBSPS-UHFFFAOYSA-N
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Description

2-[5-(4-methoxyphenyl)-3-methyl-1H-pyrazol-4-yl]-N-(2-morpholinoethyl)acetamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a pyrazole ring substituted with a methoxyphenyl group and a morpholinoethylacetamide moiety, which contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(4-methoxyphenyl)-3-methyl-1H-pyrazol-4-yl]-N-(2-morpholinoethyl)acetamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The initial step involves the cyclization of a hydrazine derivative with an appropriate diketone or β-keto ester to form the pyrazole ring. For instance, 4-methoxyphenylhydrazine can react with 3-methyl-2-butanone under acidic conditions to yield 5-(4-methoxyphenyl)-3-methyl-1H-pyrazole.

    Acylation: The pyrazole intermediate is then acylated with chloroacetyl chloride in the presence of a base such as triethylamine to introduce the acetamide group.

    Substitution with Morpholine: Finally, the acetamide derivative undergoes nucleophilic substitution with morpholine to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methoxy group on the phenyl ring can undergo oxidation to form a hydroxyl group, potentially altering the compound’s biological activity.

    Reduction: The carbonyl group in the acetamide moiety can be reduced to an alcohol, which may affect the compound’s solubility and reactivity.

    Substitution: The pyrazole ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced using catalysts like iron(III) chloride or aluminum chloride.

Major Products

    Oxidation: 2-[5-(4-hydroxyphenyl)-3-methyl-1H-pyrazol-4-yl]-N-(2-morpholinoethyl)acetamide.

    Reduction: 2-[5-(4-methoxyphenyl)-3-methyl-1H-pyrazol-4-yl]-N-(2-morpholinoethyl)ethanol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, 2-[5-(4-methoxyphenyl)-3-methyl-1H-pyrazol-4-yl]-N-(2-morpholinoethyl)acetamide may be investigated for its potential as a bioactive molecule. Its interactions with various biological targets can provide insights into cellular processes and disease mechanisms.

Medicine

In medicinal chemistry, this compound could be explored for its pharmacological properties. Its structure suggests potential activity as an anti-inflammatory, analgesic, or anticancer agent. Preclinical studies would be necessary to evaluate its efficacy and safety.

Industry

In the industrial sector, this compound might be used in the development of specialty chemicals, pharmaceuticals, and agrochemicals. Its versatile reactivity makes it a valuable intermediate in the synthesis of various commercial products.

Mechanism of Action

The mechanism of action of 2-[5-(4-methoxyphenyl)-3-methyl-1H-pyrazol-4-yl]-N-(2-morpholinoethyl)acetamide would depend on its specific biological target. Generally, it could interact with enzymes, receptors, or ion channels, modulating their activity. For instance, it might inhibit an enzyme by binding to its active site or activate a receptor by mimicking a natural ligand.

Comparison with Similar Compounds

Similar Compounds

    2-[5-(4-hydroxyphenyl)-3-methyl-1H-pyrazol-4-yl]-N-(2-morpholinoethyl)acetamide: Similar structure with a hydroxyl group instead of a methoxy group.

    2-[5-(4-methoxyphenyl)-3-methyl-1H-pyrazol-4-yl]-N-(2-piperidinoethyl)acetamide: Similar structure with a piperidine ring instead of a morpholine ring.

Uniqueness

The presence of the methoxy group on the phenyl ring and the morpholinoethylacetamide moiety distinguishes 2-[5-(4-methoxyphenyl)-3-methyl-1H-pyrazol-4-yl]-N-(2-morpholinoethyl)acetamide from its analogs. These functional groups can significantly influence its chemical reactivity, biological activity, and pharmacokinetic properties, making it a unique compound for various applications.

Properties

Molecular Formula

C19H26N4O3

Molecular Weight

358.4 g/mol

IUPAC Name

2-[3-(4-methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]-N-(2-morpholin-4-ylethyl)acetamide

InChI

InChI=1S/C19H26N4O3/c1-14-17(13-18(24)20-7-8-23-9-11-26-12-10-23)19(22-21-14)15-3-5-16(25-2)6-4-15/h3-6H,7-13H2,1-2H3,(H,20,24)(H,21,22)

InChI Key

DUEFHQSTRVBSPS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1)C2=CC=C(C=C2)OC)CC(=O)NCCN3CCOCC3

Origin of Product

United States

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